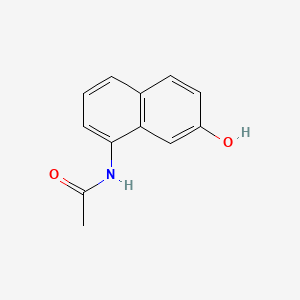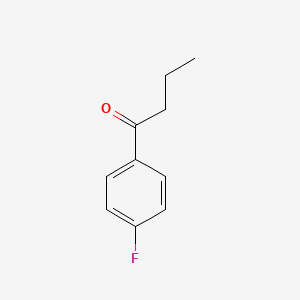
1-(4-フルオロフェニル)ブタン-1-オン
概要
説明
4'-Fluorobutyrophenone is a useful research compound. Its molecular formula is C10H11FO and its molecular weight is 166.19 g/mol. The purity is usually 95%.
The exact mass of the compound 4'-Fluorobutyrophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4'-Fluorobutyrophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Fluorobutyrophenone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1-(4-フルオロフェニル)ブタン-1-オンの用途に関する包括的な分析
1-(4-フルオロフェニル)ブタン-1-オンは、4’-フルオロブチロフェノンとしても知られており、科学研究において多岐にわたる用途を持つ化学化合物です。以下に、さまざまな分野におけるそのユニークな用途の詳細な分析を示します。
医薬品合成: 4’-フルオロブチロフェノンは、さまざまな医薬品の合成における前駆体として役立ちます。 特に、ブチロフェノン誘導体の製造において重要であり、これらはハロペリドールなどの抗精神病薬の製造に不可欠です 。これらの薬剤は、統合失調症やその他の精神障害の治療に不可欠です。
材料科学: この化合物は、材料科学において、強化された特性を持つ新しいポリマーを開発するために使用されます。ポリマー鎖への組み込みにより、熱安定性と耐薬品性に優れた材料を生み出すことができ、工業用途に役立ちます。
分析化学: 4’-フルオロブチロフェノンは、分析化学の標準として、GC-MS(ガスクロマトグラフィー質量分析法)などの機器の校正に使用されます。これは、複雑な混合物中の揮発性化合物の正確な測定を保証します。
神経科学研究: 研究者は、この化合物を神経科学において、神経伝達物質系の研究に使用しています。 これは、さまざまな神経伝達物質の結合親和性と活性を理解するのに役立ち、神経疾患の治療法の開発に不可欠です .
作用機序
Target of Action
It’s known that 4’-fluorobutyrophenone derivatives are used in the preparation of various pharmaceutical compounds, including haloperidol, haloanisone, triperidol, methylperidide, haloperidide, and dipiperone . These compounds are known to interact with various receptors in the body, suggesting that 1-(4-fluorophenyl)butan-1-one may have similar targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-fluorophenyl)butan-1-one. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity . .
生化学分析
Biochemical Properties
4’-Fluorobutyrophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in neurotransmitter pathways, potentially influencing the activity of dopamine and serotonin receptors . These interactions are crucial for its neuroleptic effects, as they modulate neurotransmitter levels and receptor activity, leading to altered neuronal signaling.
Cellular Effects
The effects of 4’-Fluorobutyrophenone on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4’-Fluorobutyrophenone has been shown to affect the expression of genes involved in neurotransmitter synthesis and degradation, thereby impacting neuronal communication . Additionally, it can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, 4’-Fluorobutyrophenone exerts its effects through various mechanisms. It binds to specific receptors on the cell surface, such as dopamine and serotonin receptors, inhibiting or activating their activity . This binding interaction leads to changes in intracellular signaling cascades, ultimately affecting gene expression and cellular function. Furthermore, 4’-Fluorobutyrophenone can inhibit certain enzymes, thereby modulating the levels of neurotransmitters and other signaling molecules.
Temporal Effects in Laboratory Settings
The effects of 4’-Fluorobutyrophenone change over time in laboratory settings. Its stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4’-Fluorobutyrophenone is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to 4’-Fluorobutyrophenone has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4’-Fluorobutyrophenone vary with different dosages in animal models. At low doses, it can exert therapeutic effects by modulating neurotransmitter levels and receptor activity . At high doses, it may cause toxic or adverse effects, such as neurotoxicity and metabolic disturbances. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant side effects.
Metabolic Pathways
4’-Fluorobutyrophenone is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the overall pharmacokinetics and pharmacodynamics of the compound. Understanding these metabolic pathways is crucial for optimizing its therapeutic use and minimizing potential side effects.
Transport and Distribution
The transport and distribution of 4’-Fluorobutyrophenone within cells and tissues are essential for its activity. It is transported across cell membranes by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These transport mechanisms are critical for its efficacy, as they determine the concentration of the compound at the site of action.
Subcellular Localization
The subcellular localization of 4’-Fluorobutyrophenone influences its activity and function. It is directed to specific compartments or organelles within the cell by targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes. Understanding the subcellular distribution of 4’-Fluorobutyrophenone can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
1-(4-fluorophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDXPJMOWRLLRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206947 | |
| Record name | 4'-Fluorobutyrophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
582-83-2 | |
| Record name | 1-(4-Fluorophenyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=582-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Fluorobutyrophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Fluorobutyrophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-fluorobutyrophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.631 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
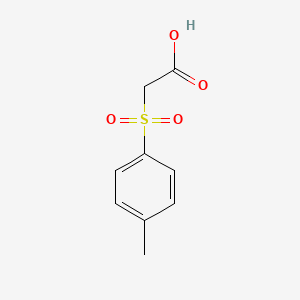
![5,6-Dihydro-11h-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B1266020.png)
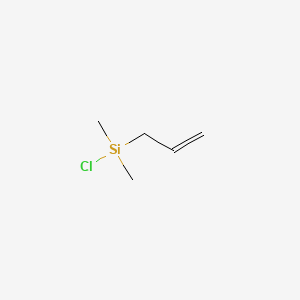
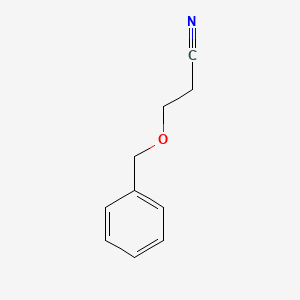
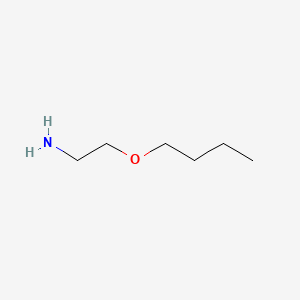
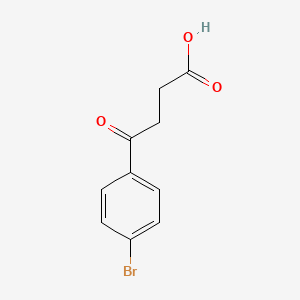
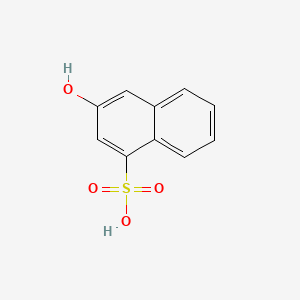
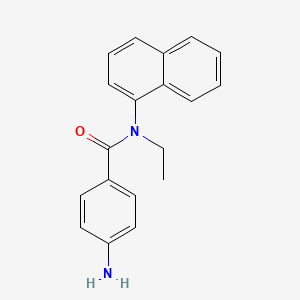
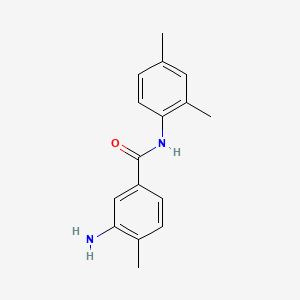
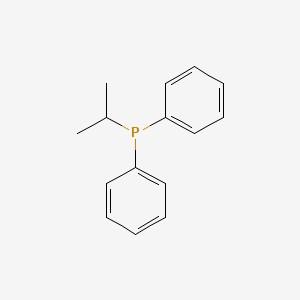
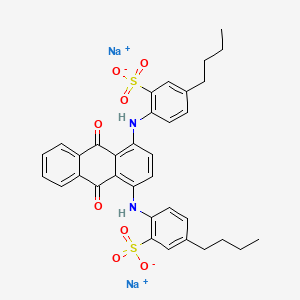
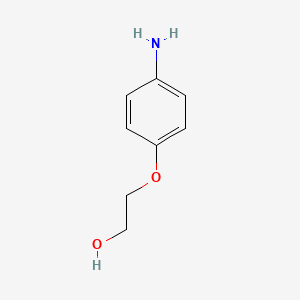
![2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt](/img/structure/B1266041.png)
